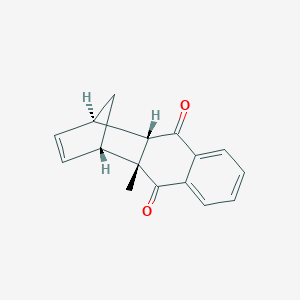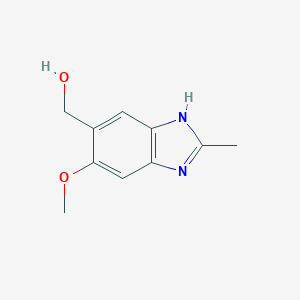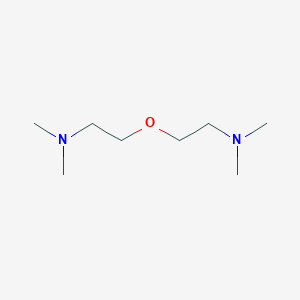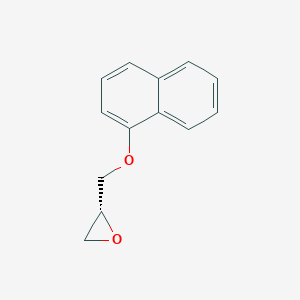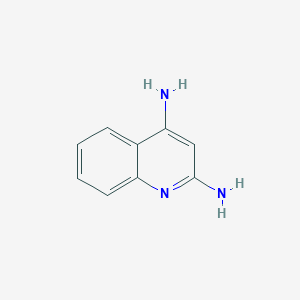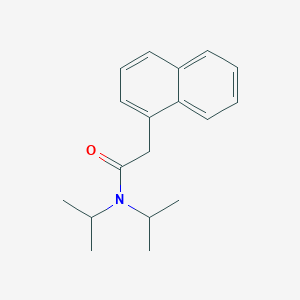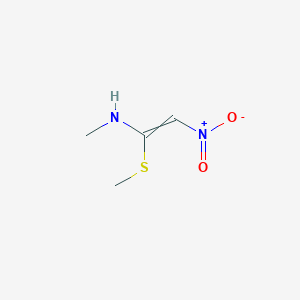
N-Metil-1-(metiltio)-2-nitroetenamina
Descripción general
Descripción
N-Methyl-1-(methylthio)-2-nitroethenamine is a versatile organic compound with the molecular formula C4H8N2O2S. It is characterized by the presence of a nitro group, a methylthio group, and a secondary amine group attached to an ethene motif. This compound is known for its ambiphilic nature, meaning it can act as both a nucleophile and an electrophile, making it a valuable building block in organic synthesis.
Aplicaciones Científicas De Investigación
N-Methyl-1-(methylthio)-2-nitroethenamine has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-1-(methylthio)-2-nitroethenamine can be synthesized through various methods. One common approach involves the reaction of N-methyl-2-nitroaniline with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of N-Methyl-1-(methylthio)-2-nitroethenamine often involves large-scale batch reactors. The process may include the use of microwave irradiation to enhance reaction rates and reduce reaction times. This method is considered eco-friendly and cost-effective, as it avoids the use of toxic solvents and expensive catalysts .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-1-(methylthio)-2-nitroethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(methylthio)-2-nitroethenamine involves its ambiphilic nature. The nitro group acts as an electron-withdrawing group, making the ethene motif a good Michael acceptor. The methylthio group serves as a leaving group, facilitating nucleophilic substitution reactions. The secondary amine group donates electrons, enhancing the nucleophilicity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-2-nitroaniline
- N-Methyl-4-nitroaniline
- 1,1-Bis(methylthio)-2-nitroethene
Uniqueness
N-Methyl-1-(methylthio)-2-nitroethenamine is unique due to its combination of functional groups, which provide it with both nucleophilic and electrophilic properties. This dual reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHPXZGXNYYLD-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61832-41-5, 102721-76-6 | |
| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061832415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102721766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9LS0UV4E3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Q1: What is N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) primarily used for in organic synthesis?
A1: NMSM is a versatile building block for constructing various heterocyclic compounds. Its structure, featuring electrophilic and nucleophilic centers, allows it to participate in multi-component reactions, often leading to the formation of complex heterocyclic frameworks with potential biological activity. [, , , , , ]
Q2: Can you provide some specific examples of heterocyclic systems synthesized using NMSM?
A2: NMSM has been successfully employed in the synthesis of diverse heterocycles, including:
- 2-amino-3-nitro-4H-chromene derivatives: These compounds are typically synthesized through the reaction of 2-hydroxybenzaldehydes with NMSM in the presence of a base, often in an aqueous medium. []
- Functionalized N-methyl-1,4-dihydropyridines (1,4-DHPs): These compounds are accessed via a pseudo three-component reaction between NMSM and aromatic aldehydes under microwave irradiation. []
- Fused 4H-pyran derivatives: Both dihydropyrano[2,3-c]pyrazole and pyrano[3,2-c]chromenone derivatives have been synthesized using NMSM via Knoevenagel, Michael-addition, O-cyclization, and elimination reactions. []
- Dihydroindeno[1,2-b]pyrrol-4(3aH)-ones: These compounds can be synthesized from ninhydrin and NMSM or (E)-N-(1-(methylthio)-2-nitrovinyl)anilines. []
- Pyranocarbazole derivatives: These compounds are synthesized via a one-pot three-component coupling of hydroxycarbazoles, aldehydes, and NMSM under microwave irradiation. []
- 4H-chromen-5-ones: A one-pot reaction of cyclic 1,3-dicarbonyl compounds, aromatic aldehydes, and NMSM under catalyst- and solvent-free conditions yields these derivatives. []
- Penta-substituted 4H-pyrans: Indolyl and phenyl substituted 4H-pyran-3-carbonitriles can be prepared by reacting the corresponding acetonitriles, aromatic aldehydes, and NMSM. []
Q3: What are the advantages of using NMSM in heterocyclic synthesis?
A3: Several advantages make NMSM attractive for synthesizing heterocyclic compounds:
- Green chemistry: Many reactions employing NMSM can be performed under solvent-free or environmentally friendly conditions, aligning with green chemistry principles. [, , ]
Q4: What is the typical role of NMSM in these multi-component reactions?
A4: NMSM often acts as an ambiphilic synthon, meaning it can act as both an electrophile and a nucleophile in a reaction sequence. This dual reactivity enables it to participate in domino reactions, where it reacts with other components sequentially to build the heterocyclic ring system. For example, it can undergo Knoevenagel condensation followed by Michael addition and intramolecular cyclization. [, , ]
Q5: Are there any drawbacks or limitations associated with using NMSM?
A5: While NMSM offers several advantages, some potential drawbacks require consideration:
Q6: What are the structural characteristics of NMSM?
A6: NMSM is an enamine with a nitro group and a methylthio group attached to the double bond.
- 1H NMR: Provides information about the hydrogen atom environments in the molecule, helping confirm its structure. [, ]
- FTIR: Reveals information about the functional groups present in the molecule, such as the nitro group, enamine, and methylthio group. [, ]
Q7: What are the “push-pull” effects observed in NMSM?
A7: NMSM exhibits “push-pull” effects due to the electron-donating nature of the methylthio group and the electron-withdrawing nature of the nitro group. This results in significant π-electron delocalization from the ethylene bond into the enamine C-N bond, giving it a near-planar structure. []
Q8: What is the role of microwave irradiation in reactions involving NMSM?
A8: Microwave irradiation has been shown to accelerate reactions involving NMSM, significantly reducing reaction times compared to conventional heating methods. This is attributed to the efficient absorption of microwave energy by the polar functional groups in NMSM, leading to rapid heating and faster reaction rates. [, , ]
Q9: Can you explain the significance of green metrics in assessing the environmental impact of using NMSM?
A9: Green metrics, such as atom economy, carbon efficiency, E-factor, and reaction mass efficiency, provide quantitative measures of a reaction's environmental friendliness. When evaluating the synthesis of heterocycles using NMSM, these metrics highlight the advantages of using this reagent under mild, solvent-free, or aqueous conditions, contributing to the development of sustainable chemical processes. []
Q10: What is the importance of computational chemistry and modeling in understanding the reactivity of NMSM?
A10: Computational chemistry tools can be employed to study the electronic structure of NMSM, predict its reactivity, and understand its interactions with other molecules. Techniques like density functional theory (DFT) calculations can provide insights into reaction mechanisms, transition states, and the influence of substituents on reactivity. These insights are valuable for designing new synthetic routes and optimizing reaction conditions. []
Q11: Are there analytical methods specifically developed for characterizing and quantifying NMSM?
A11: Analytical techniques commonly employed for characterizing and quantifying NMSM include:
Q12: Has the use of NMSM been reported in synthesizing biologically active compounds?
A12: Yes, NMSM has been employed in synthesizing various heterocyclic compounds that exhibit promising biological activities, such as:* Antiproliferative activity: Pyranocarbazole derivatives synthesized using NMSM have shown potent antiproliferative activity against several cancer cell lines, including DU 145 (prostate cancer), MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and B16-F10 (skin cancer). []* Antimicrobial activity: Dihydropyrido[2,3-d]pyrimidine derivatives, synthesized using NMSM, have demonstrated antimicrobial activity against various bacterial strains. []* Dual cholinesterase inhibitors: Novel 9H-carbazole-4H-chromene hybrids have been developed as potential therapeutic agents for Alzheimer’s disease. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
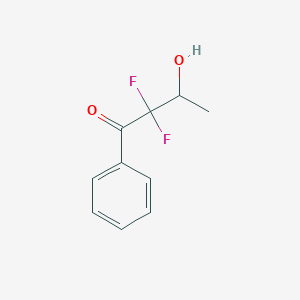

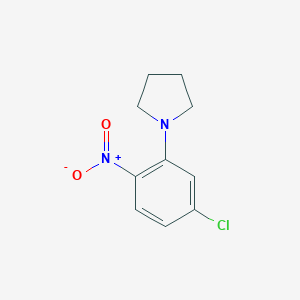
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)

![(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B135482.png)

